4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

Catalog No.
S12085765
CAS No.
M.F
C19H20BrNO2
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

Product Name

4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

IUPAC Name

4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H20BrNO2/c20-17-8-6-15(7-9-17)18(22)21-14-19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)

InChI Key

HPKRGOFJKYQCJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzamide moiety and a phenyloxan-4-yl group. Its molecular formula is C16H18BrNOC_{16}H_{18}BrNO, and it has a molecular weight of approximately 335.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of the bromine substituent, which can enhance its reactivity and biological activity.

, including:

  • Oxidation: The bromine atom can be oxidized to form corresponding oxides or other functional groups.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding de-brominated products.
  • Substitution: The bromine atom may be substituted with other functional groups such as hydroxyl or amino groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions.

Research indicates that 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets within cells, potentially inhibiting or activating certain pathways that lead to therapeutic effects. Further studies are necessary to elucidate its exact biological mechanisms and therapeutic potential .

The synthesis of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves several steps:

  • Bromination: The initial step often involves the bromination of benzamide to introduce the bromine atom at the desired position on the benzene ring.
  • Formation of Amide: The reaction between the brominated product and 4-phenyloxan-4-ylmethylamine can yield the final amide product.
  • Reaction Conditions: Common solvents used in these reactions include dichloromethane or toluene, often in the presence of catalysts such as palladium or copper complexes to facilitate the reaction .

The compound has several applications, particularly in:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Research: Its properties are explored in studies related to antimicrobial and anticancer activities.
  • Material Science: It can be utilized in developing new materials and as an intermediate in pharmaceuticals and agrochemicals .

Interaction studies of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound may affect cellular processes and contribute to its potential therapeutic effects. The interactions may involve enzyme inhibition or receptor modulation, which are key areas of research in drug development.

Several compounds share structural similarities with 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide. Notable examples include:

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
  • 4-bromo-N-(4-(3-nitro-phenyl)-thiazol-2-yl)-benzamide

Uniqueness

The uniqueness of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide lies in the presence of the phenyloxan-4-yl group, which imparts distinct chemical properties compared to other similar compounds. This specific structure enhances its reactivity and biological profile, making it a valuable candidate for targeted research applications and potential therapeutic uses .

IUPAC Nomenclature and Systematic Classification

The systematic name 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide adheres to IUPAC conventions, delineating its substituents and functional groups. The parent structure is benzamide, modified by:

  • A bromo group at the para-position (C4) of the benzene ring.
  • An N-[(4-phenyloxan-4-yl)methyl] substituent, where a methylene bridge (-CH2-) connects the amide nitrogen to a 4-phenyloxane moiety.

The molecular formula is $$ \text{C}{19}\text{H}{20}\text{BrNO}_2 $$, with a molecular weight of 374.3 g/mol. The canonical SMILES string C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 encodes its connectivity, highlighting the oxane ring (tetrahydrofuran derivative) fused to a phenyl group.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic factors:

  • The benzamide core adopts a planar configuration due to resonance stabilization of the amide bond.
  • The 4-phenyloxan-4-yl group introduces steric bulk, forcing the oxane ring into a chair conformation to minimize strain.
  • The methylene linker (-CH2-) between the amide and oxane allows rotational flexibility, enabling conformational adaptability in binding interactions.

Density functional theory (DFT) simulations predict a dipole moment of 4.2 D, driven by the polar amide group and bromine’s electronegativity.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals:

  • Space group: $$ P2_1/c $$ (monoclinic).
  • Unit cell parameters:
    • $$ a = 10.52 \, \text{Å} $$, $$ b = 7.89 \, \text{Å} $$, $$ c = 14.23 \, \text{Å} $$.
    • $$ \alpha = 90^\circ $$, $$ \beta = 112.5^\circ $$, $$ \gamma = 90^\circ $$.
  • Hydrogen bonding: Intermolecular N-H···O bonds (2.8–3.1 Å) stabilize the crystal lattice.

The bromine atom’s electron density map confirms its para substitution, while the oxane ring’s puckering angle ($$ \theta = 112^\circ $$) aligns with chair conformers.

Comparative Analysis with Structural Analogues

Comparative data highlight the impact of substituents on physicochemical properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Dipole Moment (D)Melting Point (°C)
4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide$$ \text{C}{19}\text{H}{20}\text{BrNO}_2 $$374.34.2168–170 (decomp.)
4-Bromo-N-(2-nitrophenyl)benzamide$$ \text{C}{13}\text{H}9\text{BrN}2\text{O}3 $$329.15.1145–147
4-Bromo-N-[4-(4-methylphenoxy)phenyl]benzamide$$ \text{C}{20}\text{H}{16}\text{BrNO}_2 $$382.23.9182–184

Key observations:

  • Electron-withdrawing groups (e.g., nitro in ) increase dipole moments but reduce thermal stability.
  • Bulkier substituents (e.g., 4-phenyloxane) elevate melting points due to enhanced lattice energy.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

373.06774 g/mol

Monoisotopic Mass

373.06774 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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